molecular formula C₂₁H₂₆O₆ B1148183 Prednisolone-21-Carboxylic Acid CAS No. 61549-70-0

Prednisolone-21-Carboxylic Acid

Cat. No.: B1148183
CAS No.: 61549-70-0
M. Wt: 374.43
InChI Key:
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Description

Prednisolone-21-Carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₆O₆ and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • Synthesis of Methyl 16α-Prednisolonecarboxylates : A study by You et al. (1995) explored a novel synthesis method for prednisolone derivatives with a 16α-methyl carboxylate group, involving 1,3-dipole addition of fulminic acid to 21-acetyloxy-11β-hydroxy-3,20-dioxo-1,4,16-pregnatriene. This method avoids the Mattox rearrangement by controlling reaction temperature and protective group for the 21-OH (You, Khalil, Ko, & Lee, 1995).

Biochemical Transformations and Metabolism

  • Hydrolysis Behavior : Yano et al. (2000) reported on the hydrolysis behavior of prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate, showing that prednisolone 21-hemisuccinate intramolecularly transforms to prednisolone 17-hemisuccinate. This study highlights the involvement of intramolecular nucleophilic catalysis in the reaction (Yano, Hirayama, Arima, & Uekama, 2000).
  • Prednisolone Derivative Interaction with Histones : A study by Sunaga and Koide (1968) identified 21-dehydroprednisolone, a degradation product of prednisolone, which interacts with calf thymus histones. This study reveals insights into the biochemical interactions of prednisolone derivatives (Sunaga & Koide, 1968).
  • Metabolic Fate of Prednisolone : Lee (1977) explored the metabolic fate of the 17β-ketol side chain of prednisolone, identifying the acidic metabolite as 11β, 17α,20ξ-trihydroxy-3-oxo-1,4-pregnadien-21-oic acid. This study adds to the understanding of prednisolone's metabolism (Lee, 1977).

Pharmaceutical and Clinical Applications

  • Preparation of Prednisolone-Appended Cyclodextrins : Yano et al. (2001) described the preparation of prednisolone-appended cyclodextrin conjugates, which showed higher aqueous solubility and slow release of prednisolone. These conjugates may have value as orally administered delayed-release and/or colon-specific prodrugs (Yano, Hirayama, Arima, & Uekama, 2001).
  • New Anti-Inflammatory Steroids : Heiman et al. (1990) synthesized a new class of potent locally active compounds from prednisolone by introducing a metabolically labile methoxycarbonyl substituent at C-16, resulting in increased topical activity and reduced risk of side effects (Heiman, Taraporewala, Mclean, Hong, & Lee, 1990).

Mechanism of Action

Target of Action

Prednisolone-21-Carboxylic Acid, like Prednisolone, primarily targets glucocorticoid receptors (GRs) . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its targets by binding to specific glucocorticoid receptors in the cytoplasm of target cells . This binding forms glucocorticoid receptor complexes, which then translocate to the nucleus and interact with the DNA, influencing the transcription of target genes . This interaction leads to changes in the expression of proteins that mediate the compound’s anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and immune response. The compound’s interaction with glucocorticoid receptors leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes . This modulation affects various biochemical pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .

Pharmacokinetics

This compound, similar to Prednisolone, exhibits concentration-dependent non-linear pharmacokinetics . It can be reversibly metabolized to prednisone, which is then metabolized to various metabolites . These metabolic processes influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive effects . By modulating the expression of various genes, the compound can reduce inflammation, suppress immune response, and exert anti-neoplastic and vasoconstrictive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the compound’s action can also be influenced by the physiological environment, including the presence of other compounds and the state of the target cells .

Safety and Hazards

Prednisolone-21-Carboxylic Acid may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . In case of exposure or concern, medical attention/advice should be sought .

Future Directions

The concept of antedrug first came into light in 1982 and since then a few academic institutions and some pharmaceutical industries worldwide are performing active research in this avenue in search of safer therapeutic agents . The research efforts since 1980s in the chemical synthesis and pharmacological actions of the steroidal antedrugs have dictated the breadth of this article .

Biochemical Analysis

Biochemical Properties

Prednisolone-21-Carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 11β-Hydroxysteroid dehydrogenase (11β-HSD), which is involved in the interconversion of active and inactive glucocorticoids . This interaction is crucial for regulating the local concentration of active glucocorticoids in tissues. Additionally, this compound can bind to glucocorticoid receptors, influencing gene expression and protein synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the expression of genes involved in glucose metabolism, cell cycle, apoptosis, and inflammation . In immune cells, it can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with DNA to modify gene transcription . The compound can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins. Additionally, it inhibits the synthesis of prostaglandins by blocking the arachidonic acid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without significant adverse effects . At high doses, it can cause toxic effects, such as hyperglycemia, muscle wasting, and immunosuppression . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-HSD, which converts it to its active form . The compound can also influence metabolic flux and metabolite levels by regulating the expression of genes involved in glucose and lipid metabolism . This regulation can lead to changes in energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as corticosteroid-binding globulin (CBG), which facilitates its distribution to target tissues . The compound can also interact with membrane transporters, increasing its permeability across cell membranes . This interaction affects its localization and accumulation within specific tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For example, its binding to glucocorticoid receptors in the cytoplasm is a critical step for its subsequent translocation to the nucleus . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific compartments .

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRVHUOJZUSPV-TZAHIGRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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